molecular formula C14H14F3NO2 B276624 2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol

2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol

Cat. No. B276624
M. Wt: 285.26 g/mol
InChI Key: RSRGPOJBYAWBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as TFEA and is synthesized through a specific method that involves several steps. In

Mechanism of Action

The exact mechanism of action of TFEA is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory properties. TFEA has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
TFEA has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. Additionally, TFEA has been shown to inhibit the growth and proliferation of cancer cells. TFEA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using TFEA in lab experiments is its potential therapeutic properties. TFEA has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for further study. However, one limitation of using TFEA in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of TFEA. One direction is to further explore its potential use as an anti-inflammatory agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further study is needed to determine the optimal dosage and administration of TFEA for therapeutic use.

Synthesis Methods

The synthesis of TFEA involves several steps that require specific reagents and conditions. The first step involves the reaction of 2-furaldehyde with 3-(trifluoromethyl)benzaldehyde in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with N-benzyl-N-methylamine in the presence of a reducing agent to form TFEA. The final product is then purified using column chromatography.

Scientific Research Applications

TFEA has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. TFEA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TFEA has been studied for its potential use as an anti-cancer agent.

properties

Molecular Formula

C14H14F3NO2

Molecular Weight

285.26 g/mol

IUPAC Name

2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylamino]ethanol

InChI

InChI=1S/C14H14F3NO2/c15-14(16,17)11-3-1-2-10(8-11)13-5-4-12(20-13)9-18-6-7-19/h1-5,8,18-19H,6-7,9H2

InChI Key

RSRGPOJBYAWBKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CNCCO

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CNCCO

Origin of Product

United States

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